molecular formula C7H12O4 B14488609 5,6-Dimethoxyoxan-3-one CAS No. 63953-05-9

5,6-Dimethoxyoxan-3-one

Cat. No.: B14488609
CAS No.: 63953-05-9
M. Wt: 160.17 g/mol
InChI Key: LPRPOUKWGJGVEB-UHFFFAOYSA-N
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Description

5,6-Dimethoxyoxan-3-one is an organic compound with a unique structure that includes a six-membered oxane ring substituted with two methoxy groups at positions 5 and 6, and a ketone group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxyoxan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,6-dimethoxyhexanoic acid with a dehydrating agent such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction conditions often require careful temperature control to ensure the formation of the desired oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxyoxan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5,6-dimethoxyoxan-3-ol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5,6-dimethoxyhexanoic acid.

    Reduction: Formation of 5,6-dimethoxyoxan-3-ol.

    Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethoxyoxan-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxyoxan-3-one depends on its specific application and the molecular targets involved. In biological systems, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyhexanoic acid: A precursor in the synthesis of 5,6-Dimethoxyoxan-3-one.

    5,6-Dimethoxyoxan-3-ol: A reduced form of the compound.

    5,6-Dimethoxyoxane: A structurally similar compound without the ketone group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

63953-05-9

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

5,6-dimethoxyoxan-3-one

InChI

InChI=1S/C7H12O4/c1-9-6-3-5(8)4-11-7(6)10-2/h6-7H,3-4H2,1-2H3

InChI Key

LPRPOUKWGJGVEB-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)COC1OC

Origin of Product

United States

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